urolithin M7

Beschreibung

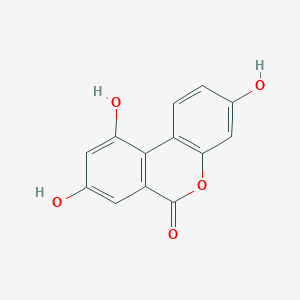

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,8,10-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHSPSPAOUDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Microbial Alchemy of the Gut: An In-depth Technical Guide to the Biosynthesis of Urolithin M7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins, a class of dibenzopyran-6-one derivatives, are the metabolic end-products of dietary ellagic acid (EA) and ellagitannins (ETs) found in pomegranates, berries, and nuts.[1] These compounds are exclusively produced by the human gut microbiota and have garnered significant attention for their potential health benefits, including anti-inflammatory and antioxidant properties.[2][3] Urolithin M7, a trihydroxy-urolithin, is a key intermediate in the intricate metabolic cascade leading to the more commonly studied urolithin A and B.[4] This technical guide provides a comprehensive overview of the biosynthesis of this compound by the human gut microbiota, detailing the key bacterial players, enzymatic transformations, and experimental methodologies used to elucidate this pathway.

The Biosynthetic Pathway of this compound

The conversion of ellagic acid to urolithins is a multi-step process involving lactone-ring cleavage, decarboxylation, and a series of dehydroxylation reactions.[4] this compound is formed from its precursor, urolithin M6, through a specific dehydroxylation step.

The overall transformation from ellagic acid to various urolithins, including this compound, is a community effort within the gut microbiome. While some bacteria can perform the initial steps of converting ellagic acid to intermediary urolithins, the complete pathway often requires the synergistic action of multiple species.[5]

Key Bacterial Species and Enzymatic Steps

While the complete enzymatic machinery for urolithin production is still under active investigation, several key bacterial species have been identified as crucial players. Notably, species from the genera Gordonibacter, Ellagibacter, and Enterocloster are involved in different stages of urolithin biosynthesis.[5][6][7]

The conversion of Urolithin M6 to This compound involves a dehydroxylation at the 9-position.[5] Research has shown that Gordonibacter and Ellagibacter species lack this specific 9-dehydroxylase activity and therefore cannot catalyze this conversion.[5][8] This critical step is attributed to other members of the gut microbial community, with recent evidence pointing towards certain Enterocloster species possessing the necessary enzymatic machinery.[5][9][10]

Quantitative Data on this compound Biosynthesis

The following tables summarize quantitative data from in vitro fermentation studies investigating the production of this compound from ellagic acid by human gut microbiota.

Table 1: this compound Production in a Co-culture of Gordonibacter urolithinfaciens and Enterocloster bolteae [5]

| Time (hours) | This compound Concentration (µM) |

| 15 | Detected |

| 72 | Peak Concentration |

| >72 | Decreasing Concentration |

Table 2: this compound Production in a Co-culture of Ellagibacter isourolithinifaciens and Enterocloster bolteae [5]

| Time (days) | This compound Concentration (µM) |

| 1 | Detected |

| 3 | Peak Concentration |

| >3 | Plateau |

Experimental Protocols

In Vitro Fermentation of Ellagic Acid with Human Fecal Microbiota

This protocol is adapted from studies investigating the time course production of urolithins from ellagic acid by human gut microbiota.[11][12]

Objective: To monitor the production of this compound and other urolithin intermediates from ellagic acid when incubated with a human fecal slurry.

Materials:

-

Fresh fecal sample from a healthy human donor.

-

Anaerobic basal medium (e.g., Wilkins-Chalgren Anaerobe Broth).

-

Ellagic acid (EA).

-

Dimethyl sulfoxide (DMSO) for dissolving EA.

-

Anaerobic chamber or system.

-

Sterile, anaerobic culture tubes.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a DAD or MS detector.

Procedure:

-

Prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in the anaerobic basal medium inside an anaerobic chamber.

-

Prepare a stock solution of ellagic acid dissolved in DMSO.

-

Inoculate sterile, anaerobic culture tubes containing the basal medium with the fecal slurry.

-

Add ellagic acid stock solution to the inoculated tubes to a final desired concentration. A control with only DMSO should be included.

-

Incubate the tubes under anaerobic conditions at 37°C.

-

At various time points (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from the culture tubes.

-

Centrifuge the aliquots to pellet the bacterial cells and solid matter.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtered supernatant for the presence and concentration of this compound and other urolithins using HPLC.

Co-culture of Bacterial Strains for this compound Production

This protocol is based on experiments that successfully reproduced urolithin formation pathways using defined bacterial co-cultures.[5][8]

Objective: To demonstrate the biosynthesis of this compound from ellagic acid using a co-culture of specific bacterial strains.

Materials:

-

Pure cultures of Gordonibacter urolithinfaciens or Ellagibacter isourolithinifaciens.

-

Pure culture of an Enterocloster species (e.g., Enterocloster bolteae).

-

Appropriate anaerobic growth medium (e.g., WAM broth).

-

Ellagic acid.

-

Anaerobic chamber or system.

-

Sterile, anaerobic culture vessels.

-

Spectrophotometer for monitoring bacterial growth.

-

HPLC system.

Procedure:

-

Pre-culture the individual bacterial strains in their respective optimal anaerobic media.

-

In an anaerobic chamber, inoculate a fresh culture vessel containing the growth medium with standardized amounts of the selected bacterial strains to create the co-culture.

-

Add ellagic acid to the co-culture to a final desired concentration.

-

Incubate the co-culture anaerobically at 37°C.

-

Monitor bacterial growth by measuring the optical density at regular intervals.

-

At specific time points, collect aliquots of the culture.

-

Process the aliquots by centrifugation and filtration as described in the previous protocol.

-

Analyze the supernatant for this compound and other metabolites by HPLC.

Signaling Pathways Modulated by Urolithins

While specific signaling pathways modulated exclusively by this compound are not yet well-defined, urolithins, in general, are known to influence several key cellular pathways.[2][3] These include pathways involved in inflammation and oxidative stress. It is plausible that this compound, as a key intermediate, contributes to the overall biological effects observed for the final urolithin products.

Conclusion

The biosynthesis of this compound is a testament to the complex metabolic interplay within the human gut microbiota. Understanding the specific bacterial species and enzymatic reactions involved in its formation is crucial for harnessing the therapeutic potential of dietary ellagitannins. The methodologies outlined in this guide provide a framework for researchers to further investigate the production of this compound and its physiological effects. Future research focusing on the isolation and characterization of the enzymes responsible for each biosynthetic step will be pivotal for the development of novel probiotics and prebiotics aimed at optimizing urolithin production for human health.

References

- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Synthesis of Urolithins and their Derivatives and the Modes of Antitumor Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellagibacter isourolithinifaciens gen. nov., sp. nov., a new member of the family Eggerthellaceae, isolated from human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

chemical structure and properties of urolithin M7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M7 is a metabolite produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As a member of the urolithin family, which are dibenzo[b,d]pyran-6-one derivatives, this compound is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antioxidant and anti-inflammatory effects. Due to the limited availability of data specific to this compound, information from closely related urolithins, primarily Urolithin A, is included to provide a broader context for its potential mechanisms of action.

Chemical Structure and Identification

This compound is chemically known as 3,8,10-trihydroxy-6H-benzo[c]chromen-6-one. Its structure is characterized by a dibenzo-α-pyrone core with three hydroxyl groups.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 3,8,10-trihydroxy-6H-benzo[c]chromen-6-one | |

| Synonyms | 3,8,10-trihydroxyurolithin | |

| CAS Number | 531512-26-2 | |

| Chemical Formula | C13H8O5 | |

| Molecular Weight | 244.20 g/mol | |

| SMILES | O=C1C2=CC(O)=CC(O)=C2C3=CC=C(O)C=C3O1 | |

| InChI Key | AKJHSPSPAOUDFT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and biological activity. The available data, largely based on computational predictions, are summarized below.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Melting Point | >300 °C | Predicted | |

| Boiling Point | 583.0 ± 29.0 °C | Predicted | |

| Solubility | Soluble in methanol and acetone | Experimental | |

| LogP | 2.22 | ALOGPS | |

| Polar Surface Area | 86.99 Ų | ALOGPS | |

| Hydrogen Bond Donors | 3 | ALOGPS | |

| Hydrogen Bond Acceptors | 4 | ALOGPS |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data for this compound has been reported in deuterated acetonitrile (AcN-d3) and deuterated dimethyl sulfoxide (DMSO-d6)[1]. These data are crucial for the structural confirmation of the molecule.

Table 3: ¹H NMR (500 MHz) Chemical Shifts (δ, ppm) for this compound[1]

| Proton | AcN-d3 | DMSO-d6 |

| H-1 | 7.98 (d, 8.8) | 8.08 (d, 8.8) |

| H-2 | 6.89 (dd, 8.8, 2.5) | 6.88 (dd, 8.8, 2.5) |

| H-4 | 7.02 (d, 2.5) | 7.08 (d, 2.5) |

| H-7 | 6.78 (d, 2.2) | 6.75 (d, 2.2) |

| H-9 | 6.60 (d, 2.2) | 6.55 (d, 2.2) |

| J values in Hz are given in parentheses. |

Mass Spectrometry (MS)

The mass fragmentation pattern of urolithins is important for their identification in biological matrices. In negative ion mode ESI-MS/MS, trihydroxy urolithins like this compound typically show a precursor ion [M-H]⁻ at m/z 243[1]. Further fragmentation can provide structural information.

Biological Activities and Mechanisms of Action

This compound is reported to possess antioxidant and anti-inflammatory properties, similar to other urolithins[2]. While specific quantitative data for this compound is limited, the mechanisms of action are likely to overlap with those of more extensively studied urolithins like Urolithin A.

Antioxidant Activity

Table 4: Antioxidant Activity of Urolithin A (for comparative purposes)

| Assay | IC50 / EC50 (μM) | Reference |

| DPPH Radical Scavenging | 328.21 (EC50) | [3] |

| ABTS Radical Scavenging | 302.18 (EC50) | [3] |

| COX-2 Inhibition | 44.04 µg/mL | [4] |

Anti-inflammatory Activity

Urolithins have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. Urolithin A has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This retains NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes[5]. It is plausible that this compound shares a similar mechanism.

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Urolithin A has been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting the downstream inflammatory response[6]. This compound may act similarly to attenuate inflammation.

Figure 2: Proposed modulation of the MAPK pathway by this compound.

Mitochondrial Function and Autophagy

Emerging evidence suggests that urolithins, particularly Urolithin A, play a crucial role in maintaining mitochondrial health through the induction of mitophagy, a specialized form of autophagy that removes damaged mitochondria[7][8]. This process is vital for cellular homeostasis and is implicated in the prevention of age-related diseases. While direct evidence for this compound is lacking, its structural similarity to Urolithin A suggests it may also influence these pathways.

Figure 3: Proposed role of this compound in inducing mitophagy.

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of urolithins. Specific protocols for this compound may require further optimization.

General Synthesis of the Urolithin Core Structure

A common method for synthesizing the 6H-benzo[c]chromen-6-one core involves the copper-catalyzed reaction of a substituted 2-halobenzoic acid with a resorcinol derivative[9].

Figure 4: General workflow for the synthesis of the urolithin core.

Protocol Outline:

-

Dissolve the substituted 2-halobenzoic acid and resorcinol derivative in an aqueous basic solution (e.g., NaOH).

-

Add a copper catalyst (e.g., CuSO₄ solution).

-

Reflux the mixture for a specified time, monitoring the reaction by TLC.

-

Cool the reaction mixture and acidify to precipitate the crude product.

-

Purify the product by filtration, washing, and recrystallization or column chromatography.

Analytical Methods

-

Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm)[1].

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[1].

-

Detection: Diode-array detector (DAD) for UV-Vis spectra or coupled to a mass spectrometer (LC-MS)[10].

-

Spectrometer: 500 MHz or higher field strength for detailed structural elucidation[1].

-

Solvents: Deuterated solvents such as DMSO-d6 or acetonitrile-d3 are commonly used[1].

-

Experiments: ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for anti-inflammatory assays, and various cancer cell lines for cytotoxicity and apoptosis studies[11][12].

-

MTT Assay for Cytotoxicity:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound for 24-48 hours.

-

Add MTT solution and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure absorbance at the appropriate wavelength[12].

-

-

ELISA for Inflammatory Cytokines:

-

Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.

-

Collect the cell culture supernatant.

-

Quantify the levels of cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions[5].

-

-

Western Blot for Signaling Proteins:

-

Treat cells as described for the ELISA assay and lyse the cells to extract proteins.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB, phospho-MAPK) and corresponding total proteins.

-

Use a secondary antibody conjugated to an enzyme for detection by chemiluminescence[5].

-

Conclusion

This compound is a promising natural metabolite with potential health benefits stemming from its antioxidant and anti-inflammatory properties. While research specifically on this compound is still in its early stages, the extensive studies on related urolithins, particularly Urolithin A, provide a strong rationale for its further investigation. This technical guide summarizes the current knowledge of this compound's chemical and physical properties and outlines its likely biological activities and mechanisms of action. The provided experimental frameworks should serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing gut microbial metabolite. Further studies are warranted to establish specific quantitative biological data for this compound and to fully elucidate its signaling pathways and therapeutic applications.

References

- 1. NMR Spectroscopic Identification of Urolithin G, a Novel Trihydroxy Urolithin Produced by Human Intestinal Enterocloster Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urolithin A improves mitochondrial health, reduces cartilage degeneration, and alleviates pain in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gethealthspan.com [gethealthspan.com]

- 9. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells | MDPI [mdpi.com]

The Genesis of Urolithin M7: A Technical Guide to its Dietary Ellagitannin Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that emerge from the intricate metabolic interplay between dietary ellagitannins (ETs) and the human gut microbiota. Among these, Urolithin M7, a trihydroxy urolithin, represents a key intermediate in the metabolic cascade leading to the more commonly studied urolithins A and B. This technical guide provides an in-depth exploration of the dietary precursors of this compound, the metabolic pathways governing its formation, detailed experimental protocols for its quantification and in vitro generation, and an overview of its potential biological activities, with a focus on relevant signaling pathways. As research into the health benefits of ellagitannin-rich foods continues to expand, a thorough understanding of the formation and bioactivity of intermediate metabolites like this compound is paramount for the development of novel therapeutics and functional foods.

Metabolic Pathway: From Ellagitannins to this compound

The journey from complex dietary ellagitannins to the bioavailable this compound is a multi-step process orchestrated by the enzymatic machinery of the gut microbiome. Ellagitannins, which are abundant in foods such as pomegranates, berries (raspberries, strawberries), and nuts (walnuts), are not absorbed in their native form.[1][2]

The metabolic conversion begins in the upper gastrointestinal tract, where ellagitannins are hydrolyzed to ellagic acid (EA).[2] Subsequently, in the colon, gut bacteria metabolize EA through a series of reactions including lactone ring cleavage, decarboxylation, and sequential dehydroxylations.[3][4] This intricate process leads to the formation of a variety of urolithin intermediates.

The generally accepted metabolic pathway leading to this compound is as follows:

-

Ellagitannins → Ellagic Acid (EA): Hydrolysis of ellagitannins releases EA.

-

Ellagic Acid → Urolithin M5: The first microbial transformation involves the opening of one of the lactone rings of EA and subsequent decarboxylation to form the pentahydroxy urolithin, Urolithin M5.[3][5]

-

Urolithin M5 → Urolithin M6/Urolithin D/Urolithin E: Urolithin M5 undergoes dehydroxylation to form various tetrahydroxy urolithins.[3][5]

-

Tetrahydroxy Urolithins → this compound/Urolithin C: Further dehydroxylation of tetrahydroxy urolithins, such as Urolithin M6, leads to the formation of trihydroxy urolithins, including this compound (3,8,10-trihydroxy urolithin) and Urolithin C (3,8,9-trihydroxy urolithin).[3][4][5]

This compound is a crucial intermediate that can be further metabolized to dihydroxy urolithins like Urolithin A. The specific bacterial species and enzymes involved in each of these metabolic steps are an active area of research.

A related compound, Urolithin M7R , an isomer of this compound (4,8,10-trihydroxy urolithin), has also been identified in human feces and urine after the consumption of pomegranate extract.[6][7] The formation of Urolithin M7R suggests an alternative metabolic route involving a 3-dehydroxylase activity by certain gut bacteria.[6]

Metabolic conversion of dietary ellagitannins to this compound.

Data Presentation: Quantitative Analysis of this compound Precursors

Quantitative data on the conversion of specific ellagitannins to this compound is still an emerging area of research, with most studies focusing on the end-stage urolithins. However, in vitro fermentation studies have begun to shed light on the production of intermediate urolithins. The following tables summarize the available data on the occurrence and quantitative analysis of this compound and its precursors.

Table 1: Major Dietary Sources of Ellagitannins

| Food Source | Major Ellagitannins | Reference |

| Pomegranate | Punicalagin, Punicalin | [2][8] |

| Raspberries | Sanguiin H-6, Lambertianin C | [9] |

| Strawberries | Agrimoniin, Sanguiin H-6 | [2][10] |

| Walnuts | Glansreginin A, Pedunculagin | [11][12] |

| Oak-aged wine | Vescalagin, Castalagin | [2] |

Table 2: Quantitative Analysis of this compound in Biological Samples

| Study Type | Dietary Source | Sample Type | This compound Concentration | Reference |

| Human Intervention | Pomegranate Extract | Feces | Detected, not quantified | [6] |

| In Vitro Fermentation | Ellagic Acid | Fecal Culture | Detected, time-course production shown | [3][5] |

| Human Intervention | Black Raspberries | Urine | Detected, low concentrations | [13] |

| Human Intervention | Walnuts | Urine | Detected | [14] |

Note: Specific quantitative values for this compound are often not reported as absolute concentrations but rather as relative abundances or are detected as part of a broader urolithin profile. The lack of commercially available standards has historically hindered precise quantification.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Fecal Samples by HPLC-DAD-MS/MS

This protocol is adapted from methodologies described for the analysis of urolithins in human feces.[6][11]

1. Materials and Reagents:

-

Fecal sample (lyophilized)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound analytical standard (synthesized or commercially available)

-

Internal standard (e.g., 6,7-dihydroxycoumarin)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer, centrifuge, nitrogen evaporator

-

HPLC-DAD-MS/MS system

2. Sample Preparation and Extraction:

-

Weigh 100 mg of lyophilized fecal powder into a centrifuge tube.

-

Add 10 mL of methanol/water (80:20, v/v) with 0.1% formic acid.

-

Add the internal standard solution.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of methanol/water (50:50, v/v).

3. Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the urolithins with 5 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the final residue in 200 µL of the initial mobile phase for HPLC analysis.

4. HPLC-DAD-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

DAD Detection: Monitor at wavelengths relevant for urolithins (e.g., 305 nm).

-

MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

5. Quantification:

-

Prepare a calibration curve using the this compound analytical standard at various concentrations.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Workflow for this compound quantification in fecal samples.

Protocol 2: In Vitro Generation of this compound using Human Fecal Microbiota

This protocol is based on established methods for in vitro fermentation of polyphenols by gut microbiota.[5][14][15]

1. Materials and Reagents:

-

Fresh human fecal sample from a healthy donor (screened for the ability to produce urolithins).

-

Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).

-

Ellagitannin source (e.g., pure punicalagin, ellagic acid, or an ellagitannin-rich food extract).

-

Anaerobic chamber or system.

-

Sterile anaerobic tubes or vials.

-

Shaking incubator.

2. Preparation of Fecal Slurry:

-

Inside an anaerobic chamber, homogenize the fresh fecal sample (1:10 w/v) in pre-reduced anaerobic basal medium.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

3. In Vitro Fermentation:

-

Dispense the anaerobic basal medium into sterile anaerobic tubes.

-

Add the ellagitannin substrate to the desired final concentration (e.g., 50 µM). A control with no substrate should be included.

-

Inoculate the tubes with the fecal slurry (e.g., 10% v/v).

-

Seal the tubes tightly and incubate at 37°C with gentle shaking for a time course (e.g., 0, 12, 24, 48, 72 hours).

4. Sample Collection and Analysis:

-

At each time point, remove an aliquot of the fermentation culture.

-

Centrifuge the aliquot to pellet the bacteria and fecal debris.

-

Collect the supernatant for urolithin analysis.

-

Analyze the supernatant for this compound and other urolithins using the HPLC-DAD-MS/MS method described in Protocol 1.

Signaling Pathways Modulated by Urolithins

While direct evidence for the specific signaling pathways modulated by this compound is limited, research on other urolithins, particularly Urolithin A and B, provides strong indications of their anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[4][16][17]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that urolithins can inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[6][18] It is plausible that this compound exerts similar anti-inflammatory effects by interfering with this pathway.

Hypothesized inhibition of the NF-κB pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their expression.[10][19][20] Urolithins have been shown to activate the Nrf2 pathway, enhancing the cell's antioxidant capacity.[17][21][22] It is hypothesized that this compound may also activate this protective pathway.

Hypothesized activation of the Nrf2 pathway by this compound.

Conclusion

This compound is a significant intermediate in the microbial metabolism of dietary ellagitannins. While its direct quantitative contribution from various dietary sources and its specific biological activities are still under active investigation, the methodologies for its analysis and in vitro production are becoming more established. The potential for this compound to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, highlights its importance in understanding the health benefits associated with ellagitannin-rich foods. Further research, including the development of robust quantitative methods and the elucidation of its specific molecular targets, will be crucial for harnessing the therapeutic potential of this compound and its precursors. This guide provides a foundational framework for researchers and drug development professionals to advance our understanding of this promising gut-derived metabolite.

References

- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Differences in Metabolism of Ellagitannins by Human Gut Microbiota ex Vivo Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. organomation.com [organomation.com]

- 14. dwscientific.com [dwscientific.com]

- 15. Colonic catabolism of ellagitannins, ellagic acid, and raspberry anthocyanins: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways [mdpi.com]

- 17. Anti-inflammatory and antioxidant mechanisms of urolithin B in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gut bacterial metabolite Urolithin A inhibits myocardial fibrosis through activation of Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Urolithin A protects against acetaminophen-induced liver injury in mice via sustained activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Urolithin A ameliorates diabetic retinopathy via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of Urolithin M7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the antioxidant properties of major urolithins such as Urolithin A and B. However, specific quantitative data and mechanistic studies on the in vitro antioxidant capacity of Urolithin M7 are notably scarce. This guide summarizes the known antioxidant activities of common urolithins as a comparative baseline, details the standard experimental protocols used for their assessment, and describes the key signaling pathways implicated in their antioxidant effects. The information presented herein provides a foundational framework for approaching the study of this compound.

Quantitative Antioxidant Capacity of Urolithins

Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, exhibit a range of antioxidant activities. This activity is highly dependent on the number and position of hydroxyl groups on their dibenzopyran-6-one core structure. While direct data for this compound is limited, analysis of other urolithins provides valuable context.

One study reported that Urolithin C and D have the highest antioxidant activity, while Urolithin A shows less significant activity. In contrast, Urolithin B and methylated urolithins were found to display no antioxidant activity in the same research[1]. However, it's important to note that the antioxidant potential can vary significantly depending on the assay used[1][2][3]. For instance, some urolithins show strong antioxidant properties in chemical assays like the ORAC assay, but may act as pro-oxidants in cell-based assays[2][3][4].

The following table summarizes the reported in vitro antioxidant capacities of various urolithins from available literature.

| Urolithin | Assay | Result (IC50 / Equivalent) | Reference |

| Urolithin A | DPPH | 35.5 µg/mL | [5] |

| ORAC | 6.67 Trolox Equivalents | [4] | |

| Superoxide Scavenging | 5.01 µM | [6] | |

| Urolithin B | DPPH | No activity reported | [1][5] |

| ORAC | 5.77 Trolox Equivalents | [4] | |

| Urolithin C | DPPH | 3.3 µg/mL (IC50) | [5] |

| DPPH | 0.16 µM (IC50) | [1] | |

| Urolithin D | DPPH | 2.1 µg/mL (IC50) | [5] |

| DPPH | 0.33 µM (IC50) | [1] |

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols for Antioxidant Capacity Assessment

Standardized assays are crucial for determining and comparing the antioxidant capacity of compounds like urolithins. The following are detailed methodologies for three widely used in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

-

Sample Preparation: Dissolve this compound and a reference standard (e.g., Ascorbic Acid or Trolox) in methanol to prepare a stock solution. Create a series of dilutions of the sample and the standard.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution or standard. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a reference standard (e.g., Trolox) in a suitable solvent. Create a series of dilutions.

-

Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution or standard to 180 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Fluorescein Solution: Prepare a working solution of fluorescein in a 75 mM phosphate buffer (pH 7.4).

-

AAPH Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in the same phosphate buffer. This solution should be made fresh daily.

-

Trolox Standard: Prepare a stock solution of Trolox and create a series of dilutions to be used as the standard curve.

-

-

Sample Preparation: Dissolve this compound in a suitable solvent.

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

-

Add 150 µL of the fluorescein solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

-

Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as Trolox equivalents.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

References

- 1. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 2. Item - Urolithins Display both Antioxidant and Pro-oxidant Activities Depending on Assay System and Conditions - American Chemical Society - Figshare [acs.figshare.com]

- 3. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Urolithin M7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of Urolithin M7 is limited in publicly available scientific literature. This guide provides a comprehensive framework for preliminary cytotoxicity screening based on established methodologies and data from closely related urolithin compounds, primarily Urolithin A and Urolithin B. The experimental protocols and data presented herein should be adapted and validated for this compound.

Introduction to this compound

This compound is a metabolite derived from the transformation of ellagitannins by gut microbiota. Ellagitannins are polyphenolic compounds found in various fruits and nuts, such as pomegranates, berries, and walnuts. Like other urolithins, this compound is being investigated for its potential biological activities. Preliminary research suggests that urolithins, as a class, may influence cellular processes by modulating mitochondrial function and autophagy pathways.[1] Understanding the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential.

Experimental Protocols for Cytotoxicity Screening

A preliminary assessment of cytotoxicity is essential to determine the concentration range of a compound that affects cell viability. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[3]

Materials:

-

Cell lines of interest (e.g., human cancer cell lines, normal cell lines)

-

Complete cell culture medium

-

This compound (or other urolithins) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be used to quantify the percentage of cells in each phase of the cell cycle.

Quantitative Data on Urolithin Cytotoxicity (Urolithin A & B as Surrogates)

Due to the scarcity of data for this compound, the following tables summarize the cytotoxic effects of Urolithin A and Urolithin B on various cancer cell lines.

Table 1: IC50 Values of Urolithin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 48 | ~39.2 | [4] |

| HCT116 | Colon Cancer | 72 | ~19.6 | [4] |

| SW480 | Colon Cancer | 24 | ~50 | [5] |

| SW620 | Colon Cancer | 24 | ~50 | [5] |

| Jurkat | Leukemia | 48 | ~25 | [6][7] |

| K562 | Leukemia | 48 | ~25 | [6][7] |

| MCF-7 | Breast Cancer | Not Specified | 392 | [8] |

| MDA-MB-231 | Breast Cancer | Not Specified | 443 | [8] |

Table 2: IC50 Values of Urolithin B in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SW480 | Colon Cancer | 24 | ~75 | [5] |

| Jurkat | Leukemia | 48 | ~25 | [6] |

| K562 | Leukemia | 48 | ~25 | [6] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathways in Urolithin-Induced Cytotoxicity

Urolithins have been shown to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Caption: Simplified signaling pathway of urolithin-induced apoptosis in cancer cells.

Caption: Urolithin-mediated cell cycle arrest signaling pathway.

Conclusion and Future Directions

While direct evidence for the cytotoxicity of this compound is currently lacking, the established methodologies for assessing cell viability, apoptosis, and cell cycle progression provide a clear roadmap for its preliminary screening. Data from related compounds, Urolithin A and Urolithin B, suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. Future research should focus on performing these foundational cytotoxicity assays specifically with this compound to establish its IC50 values across a panel of cell lines and to elucidate the underlying molecular mechanisms of its action. This will be a crucial step in determining its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the Anti-Breast Cancer Effects of Urolithin with Molecular Docking Studies in the In Vitro Condition: Introducing a Novel Chemotherapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Urolithin M7 and Its Modulatory Role in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and walnuts, have garnered significant attention for their potential health benefits, including potent anti-inflammatory properties. Among these, Urolithin M7 is a recognized metabolite, although its specific role in modulating inflammatory responses is less characterized compared to its counterparts like Urolithin A (UA) and Urolithin B (UB). This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of urolithins, with a primary focus on the well-documented activities of UA as a representative of this class of compounds. It details the key signaling pathways involved, provides a summary of quantitative data from in vitro and in vivo studies, and outlines relevant experimental protocols to facilitate further research in this promising area. While direct quantitative data for this compound is limited, the information presented herein provides a robust framework for investigating its potential therapeutic applications in inflammatory diseases.

Introduction to Urolithins and Inflammation

Urolithins are a series of dibenzopyran-6-one derivatives produced by the gut microbiota from ellagic acid, which is released from dietary ellagitannins.[1][2] There are several known urolithins, including Urolithin A, B, C, D, M5, M6, and M7.[3] These metabolites are absorbed into circulation and have been associated with a range of biological activities, including anti-inflammatory, antioxidant, and anti-aging effects.[3][4]

Chronic inflammation is a key pathological feature of numerous diseases, including inflammatory bowel disease, arthritis, neurodegenerative disorders, and cardiovascular disease. The modulation of inflammatory pathways therefore represents a critical target for therapeutic intervention. Urolithins, particularly Urolithin A, have demonstrated significant anti-inflammatory effects by targeting key signaling cascades such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[5][6][7]

Note on this compound: While this compound is a known metabolite in the urolithin series, there is a notable scarcity of specific research on its direct quantitative impact on inflammatory markers and detailed mechanistic studies. The information in this guide is therefore largely based on the extensive research conducted on other urolithins, primarily Urolithin A, to provide a comprehensive understanding of the potential anti-inflammatory role of this class of compounds.

Key Signaling Pathways Modulated by Urolithins

Urolithins exert their anti-inflammatory effects by intervening in several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Urolithin A has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[5][8]

References

- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Urolithin A suppresses NLRP3 inflammasome activation by inhibiting the generation of reactive oxygen species and prevents monosodium urate crystal-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urolithin A promotes mitophagy and suppresses NLRP3 inflammasome activation in lipopolysaccharide-induced BV2 microglial cells and MPTP-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Microbial Architects of Urolithin M7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins, a class of gut microbial metabolites derived from dietary ellagic acid (EA) and ellagitannins, have garnered significant attention for their potential health benefits, including anti-inflammatory and antioxidant properties. The production of these bioactive compounds is entirely dependent on the metabolic activity of specific intestinal bacteria. This technical guide provides an in-depth exploration of the bacterial species responsible for the production of urolithin M7, an key intermediate in the urolithin biosynthesis pathway. We will delve into the experimental protocols for identifying these microorganisms, present quantitative data on their production efficiency, and visualize the metabolic pathways involved.

This compound is a trihydroxy-urolithin that serves as a precursor to other urolithins, such as urolithin A and isourolithin A. Its formation involves a critical dehydroxylation step from a tetrahydroxy-urolithin precursor. Understanding the specific bacteria that mediate this conversion is crucial for developing targeted strategies to modulate urolithin production for therapeutic purposes.

Bacterial Species Implicated in this compound Production

The transformation of ellagic acid into various urolithins is a multi-step process carried out by a consortium of gut bacteria. While several species are involved in the overall pathway, specific bacteria have been identified as key players in the production of this compound. The primary bacterial genus responsible for this specific conversion is Enterocloster (formerly known as Clostridium cluster XIVa or the Clostridium coccoides group).[1][2]

In contrast, other well-known urolithin-producing genera, such as Gordonibacter and Ellagibacter, lack the necessary 9-dehydroxylase activity to synthesize this compound from its precursors.[3][4] Therefore, the presence and activity of Enterocloster species are essential for the formation of this crucial intermediate.

Several studies have demonstrated the production of this compound through in vitro co-culture experiments. For instance, a co-culture of Gordonibacter urolithinfaciens and Enterocloster bolteae has been shown to metabolize ellagic acid to produce this compound, which is then further converted to other urolithins.[3] This highlights the synergistic interactions within the gut microbiota that are necessary for the complete urolithin production pathway.

Quantitative Data on this compound Production

The following table summarizes the quantitative data from a key study investigating the time course of urolithin production in a co-culture of Gordonibacter urolithinfaciens and Enterocloster bolteae from an initial concentration of 25 µM ellagic acid.[3]

| Time (hours) | This compound Concentration (µM) | Urolithin A Concentration (µM) |

| 0 | Not Detected | Not Detected |

| 15 | Detected (concentration not specified, but observed to progressively decrease after this point) | Detected (starts to appear) |

| Not specified | Progressively Decreased | Reached a maximum of 18.71 |

Note: The study indicated that this compound was detected at 15 hours and then its concentration decreased as it was converted to subsequent urolithins. The precise peak concentration of this compound was not provided.

Experimental Protocols

The identification and characterization of this compound-producing bacteria rely on a combination of anaerobic cultivation, analytical chemistry, and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Cultivation of Urolithin-Producing Bacteria

Objective: To isolate and grow pure or mixed cultures of anaerobic gut bacteria capable of metabolizing ellagic acid and its derivatives.

Methodology:

-

Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy human donors.[5]

-

Within a short timeframe, transfer the samples to an anaerobic chamber with a controlled atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂).[5][6]

-

Homogenize the fecal samples in a pre-reduced anaerobic diluent, such as Anaerobe Basal Broth (ABB) or Wilkins-Chalgren Anaerobe Medium (WAM).[3][5]

-

Prepare serial dilutions of the fecal homogenate.[5]

-

-

Enrichment and Isolation:

-

Plate the serial dilutions onto a suitable solid medium, such as WAM agar or ABB agar, supplemented with ellagic acid (e.g., 20 µM) as a selective substrate.[5]

-

Incubate the plates under strict anaerobic conditions at 37°C for several days to weeks.[5][6]

-

Select individual colonies and subculture them in liquid media (e.g., WAM broth) containing the precursor of interest (e.g., ellagic acid or urolithin M6).[3]

-

Monitor the conversion of the precursor to this compound using HPLC-MS.

-

-

Bacterial Identification:

-

Extract genomic DNA from the isolated colonies.

-

Amplify the 16S rRNA gene using universal bacterial primers.

-

Sequence the 16S rRNA gene and compare it to databases (e.g., NCBI GenBank) for phylogenetic identification.[3]

-

In Vitro Fermentation and Metabolite Analysis

Objective: To quantify the production of this compound from a given precursor by pure or co-cultures of bacteria.

Methodology:

-

Anaerobic Culture Setup:

-

Sample Collection and Preparation:

-

At various time points (e.g., 0, 15, 24, 48, 72 hours), collect aliquots of the culture broth.[3]

-

Centrifuge the aliquots to pellet the bacterial cells.

-

Filter-sterilize the supernatant through a 0.22 µm filter.[7]

-

For HPLC analysis, the supernatant can be directly injected or subjected to a solid-phase extraction (SPE) for cleanup and concentration.

-

-

HPLC-DAD-MS Analysis:

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS).[8]

-

Column: A C18 reversed-phase column is typically used for separation.[9]

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[9]

-

Detection:

-

The DAD is used to monitor the absorbance at specific wavelengths (e.g., 305 nm and 360 nm) characteristic of urolithins.[8]

-

The MS is used for confirmation of the molecular weight and fragmentation pattern of this compound.

-

-

Quantification: Generate a calibration curve using a pure analytical standard of this compound to accurately quantify its concentration in the samples.[8]

-

Visualizations

Metabolic Pathway of Ellagic Acid to Urolithin A via this compound

Caption: Conversion of ellagic acid to urolithin A, highlighting the role of Enterocloster spp. in producing this compound.

Experimental Workflow for Identification of this compound-Producing Bacteria

Caption: A streamlined workflow for the isolation and identification of bacteria responsible for this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. Time Course Production of Urolithins from Ellagic Acid by Human Gut Microbiota [agris.fao.org]

- 3. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid [frontiersin.org]

- 7. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]

- 8. Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Urolithin M7 in Human Urine using HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Urolithin M7 in human urine samples. Urolithins are microbial metabolites of ellagic acid and ellagitannins, and their quantification is crucial for nutritional and clinical research. Given that urolithins are predominantly excreted in urine as glucuronide and sulfate conjugates, this protocol incorporates an enzymatic hydrolysis step to accurately measure total this compound levels. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and cost-effective analytical procedure.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from dietary precursors like ellagic acid, which is abundant in pomegranates, berries, and nuts.[1] These metabolites are absorbed into the bloodstream and subsequently excreted in the urine, primarily as phase II conjugates (glucuronides and sulfates).[2][3] this compound is a trihydroxy urolithin that is part of the metabolic cascade converting ellagic acid into various urolithin subtypes.[2][4] The study of urinary urolithin levels provides insights into the metabolic capacity of an individual's gut microbiome and the bioavailability of dietary polyphenols. This application note presents a robust HPLC-UV method for the quantification of total this compound in urine following enzymatic deconjugation.

Experimental Protocols

Urine Sample Preparation

Objective: To hydrolyze urolithin conjugates in urine to their aglycone forms for total this compound quantification.

Materials:

-

Human urine samples, stored at -80°C

-

β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1 or equivalent)

-

Ammonium acetate buffer (pH 5.0)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine at 4,000 x g for 10 minutes to pellet any sediment.

-

To 1 mL of the urine supernatant, add 1 mL of ammonium acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/arylsulfatase solution (approximately 2500 units of β-glucuronidase and 100 units of sulfatase).

-

Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[5]

-

Stop the enzymatic reaction by adding 200 µL of methanol.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the urolithins with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition for HPLC analysis.

HPLC-UV Method

Objective: To chromatographically separate and quantify this compound.

Instrumentation:

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 305 nm[6][7] |

Calibration Standards: Prepare a stock solution of this compound in methanol. A series of working standards ranging from 0.1 to 50 µg/mL should be prepared by serial dilution of the stock solution in the initial mobile phase.

Data Presentation

The following tables summarize the expected quantitative performance of this method, adapted from validated methods for similar urolithins.[8][9]

Table 1: Calibration Curve and Sensitivity

| Parameter | Expected Value |

|---|---|

| Linear Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Table 2: Method Precision and Accuracy

| QC Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

|---|---|---|---|

| Low QC (0.5 µg/mL) | < 5% | < 7% | 95 - 105% |

| Mid QC (5 µg/mL) | < 3% | < 5% | 97 - 103% |

| High QC (40 µg/mL) | < 3% | < 5% | 98 - 102% |

Visualizations

Metabolic Pathway of Ellagic Acid to this compound

Caption: Metabolic conversion of ellagic acid to this compound by gut microbiota.

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in urine samples.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of total this compound in human urine. The inclusion of an enzymatic hydrolysis step is critical for an accurate assessment of urolithin excretion. This method is suitable for use in research and development settings to explore the metabolic fate of dietary ellagitannins and the role of urolithins in human health.

References

- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase II Conjugates of Urolithins Isolated from Human Urine and Potential Role of β-Glucuronidases in Their Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Urolithin M7 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of urolithin M7 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, found in various fruits and nuts. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies and for understanding their physiological effects. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a trihydroxy urolithin, a gut microbial metabolite of ellagic acid.[1] Emerging research suggests potential health benefits of urolithins, necessitating robust analytical methods for their quantification in biological fluids like plasma. LC-MS/MS offers the high selectivity and sensitivity required for detecting and quantifying low concentrations of metabolites in complex matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for this compound analysis.

Experimental Protocol

Materials and Reagents

-

This compound standard (purity ≥95%)

-

Internal Standard (IS): Urolithin D or a stable isotope-labeled this compound is recommended.

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

This protocol employs a protein precipitation method for the extraction of this compound from plasma.[2][3]

-

Thaw plasma samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile containing 2% formic acid.

-

Add an appropriate amount of internal standard.

-

Vortex the mixture for 10 minutes.

-

Sonicate the mixture for 10 minutes in a cold water bath.

-

Centrifuge at 17,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of methanol.

-

Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC vial.

Liquid Chromatography

-

System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[2]

-

Mobile Phase A: Water with 0.1% formic acid[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

-

Flow Rate: 0.4 mL/min[2]

-

Injection Volume: 2 µL[2]

-

Column Temperature: 30°C[2]

-

Gradient:

-

Start with 5% B

-

Linear gradient to 95% B over 4 minutes

-

Hold at 95% B for 1 minute

-

Return to 5% B in 0.1 minutes

-

Re-equilibrate for 2.9 minutes[2]

-

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Gas Temperature: 325°C[2]

-

Gas Flow: 10 L/min[2]

-

Nebulizer Pressure: 20 psi[2]

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound. The precursor ion for this compound is derived from its molecular weight in negative ion mode ([M-H]⁻).[1] The product ion is a predicted, common fragment resulting from the loss of carbon monoxide (CO), a typical fragmentation pathway for urolithins. The collision energy should be optimized for the specific instrument used, with a starting range of 20-40 V.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |

| This compound | 243.0 | 215.0 | 20-40 (optimize) | ~13.59* |

| Internal Standard | IS-specific | IS-specific | Optimize | IS-specific |

*Retention time is approximate and may vary depending on the specific LC system and column.[1]

Visualization

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry parameters are designed to yield accurate and reproducible results, facilitating further research into the pharmacokinetics and biological significance of this microbial metabolite. As with any analytical method, validation of this protocol in the end-user's laboratory is recommended to ensure performance.

References